molecular formula C15H22N2O4 B070461 (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate CAS No. 188404-33-3

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate

Cat. No.: B070461
CAS No.: 188404-33-3
M. Wt: 294.35 g/mol
InChI Key: RPGKNZIGMYPYML-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate typically involves the protection of the amine group of 4-aminophenylalanine with a Boc group. This can be achieved by reacting 4-aminophenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amine group.

Industrial Production Methods

In an industrial setting, the synthesis of Boc-protected amines can be scaled up using continuous flow microreactor systems. These systems allow for precise control over reaction conditions and can improve the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the deprotection of this compound is 4-aminophenylalanine, which can then be further modified or used in peptide synthesis.

Scientific Research Applications

(S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-Methyl N-(butoxycarbonyl)-4-aminophenylalaninate primarily involves the protection and deprotection of the amine group. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. Upon deprotection, the amine group is released, allowing it to react with other molecules. The deprotection mechanism typically involves protonation of the carbonyl oxygen, followed by cleavage of the tert-butyl group and decarboxylation .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl (2S)-3-(4-aminophenyl)-2-(butoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-3-4-9-21-15(19)17-13(14(18)20-2)10-11-5-7-12(16)8-6-11/h5-8,13H,3-4,9-10,16H2,1-2H3,(H,17,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPGKNZIGMYPYML-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.